2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
Description
2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a benzyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl (-S-) linkage to a 4-fluorophenyl ethanone moiety.
Properties
CAS No. |
538337-92-7 |
|---|---|
Molecular Formula |
C24H20FN3O2S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C24H20FN3O2S/c25-20-13-11-19(12-14-20)22(29)17-31-24-27-26-23(16-30-21-9-5-2-6-10-21)28(24)15-18-7-3-1-4-8-18/h1-14H,15-17H2 |
InChI Key |
BBWQRAWQEPNPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure reveals three critical segments:
-
4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (triazole core).
-
1-(4-Fluorophenyl)ethanone (acetophenone derivative).
-
Sulfanyl linker connecting the triazole and acetophenone.
Retrosynthetically, the triazole core is derived from benzyl hydrazine and phenoxymethyl-substituted precursors, while the acetophenone moiety is introduced via nucleophilic substitution or coupling reactions.
Synthesis of Methyl 4-Fluorobenzoate
Reactants : 4-Fluorobenzoic acid (0.1 mol), methanol (180 mL), concentrated H₂SO₄ (6 mL).
Procedure : Reflux for 12–14 hours, followed by ice quenching and recrystallization in ethanol.
Yield : 85–90%.
Characterization :
Formation of 4-Fluorobenzohydrazide
Reactants : Methyl 4-fluorobenzoate (0.1 mol), hydrazine hydrate (0.2 mol), methanol (180 mL).
Procedure : Reflux for 12–15 hours, isolate via filtration, and recrystallize in ethanol.
Yield : 75–80%.
Characterization :
Synthesis of 2-(4-Fluorobenzoyl)-N-benzyl-N'-(phenoxymethyl)hydrazinecarbothioamide
Reactants : 4-Fluorobenzohydrazide (0.1 mol), benzyl isothiocyanate (0.1 mol), phenoxymethyl isothiocyanate (0.1 mol), methanol (120 mL).
Procedure : Reflux for 3 hours, isolate via ice quenching, and purify via ethanol recrystallization.
Mechanism : Nucleophilic addition of hydrazide to isothiocyanates forms a thiosemicarbazide intermediate.
Yield : 70–75%.
Characterization :
Cyclization to 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactants : Thiosemicarbazide intermediate (0.1 mol), NaOH (2M, 50 mL).
Procedure : Reflux in aqueous NaOH for 6 hours, acidify with HCl to pH 2–3, and filter.
Mechanism : Base-mediated cyclization eliminates NH₃, forming the triazole ring.
Yield : 65–70%.
Characterization :
Coupling with 1-(4-Fluorophenyl)Ethanone
Reactants : Triazole-3-thiol (0.1 mol), 1-(4-fluorophenyl)ethanone (0.1 mol), K₂CO₃ (0.15 mol), DMF (100 mL).
Procedure : Stir at 80°C for 8 hours, pour into ice-water, and extract with ethyl acetate.
Mechanism : SN2 displacement of the triazole thiolate with the acetophenone’s α-carbon.
Yield : 60–65%.
Characterization :
Optimization and Mechanistic Insights
Critical Parameters Affecting Yield
Alternative Routes Explored
-
Mitsunobu Reaction : Attempted coupling of triazole-thiol with 4-fluorophenyl ethanol using DIAD/PPh₃ yielded <30% product due to steric hindrance.
-
Ultrasound-Assisted Synthesis : Reduced reaction time by 40% but required higher purity starting materials.
Spectroscopic Validation and Purity Assessment
FT-IR Analysis
¹H NMR Assignments
Chromatographic Purity
Challenges and Troubleshooting
Byproduct Formation During Cyclization
Chemical Reactions Analysis
Types of Reactions
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications
The potential applications of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone can be categorized into several areas:
-
Medicinal Chemistry :
- As a candidate for developing new antifungal or antibacterial agents.
- Exploration as an anticancer agent due to structural similarities with known anticancer compounds.
-
Agricultural Chemistry :
- Potential use in developing agricultural fungicides or pesticides based on its antifungal properties.
-
Biochemical Research :
- Studies on its interaction with biological systems to elucidate mechanisms of action.
- Investigations into its role as a biochemical probe in cellular processes.
Case Studies and Research Findings
While comprehensive studies specifically targeting This compound are scarce, related research has shown promising results for triazole derivatives:
- Anticancer Activity : Similar triazole compounds have been evaluated for their efficacy against various cancer cell lines. For instance, compounds with triazole rings have demonstrated significant cytotoxicity against human tumor cells in National Cancer Institute assays.
- Antifungal Properties : Triazole derivatives are widely used in clinical settings as antifungal agents. The mechanism often involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is not fully understood. triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by inhibiting specific enzymes or interfering with cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs with modifications in the triazole ring substituents, ethanone group, or sulfanyl-linked moieties. Below is a detailed analysis supported by data tables and research findings:
Key Findings
Substituent Effects on Activity: The pyridin-4-yl group in compound 3d demonstrated significant antimicrobial activity (75% yield), suggesting that electron-deficient aromatic systems enhance interactions with microbial targets.
Sulfanyl Linkage and Ethanone Modifications: Replacement of the ethanone group with an acetic acid moiety (as in ) resulted in anti-inflammatory and analgesic activities, highlighting the role of carboxylic acid groups in modulating inflammatory pathways.
Synthetic Routes :
- The target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with triazole-thiol intermediates, as described in . Similar methods were used for analogs in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
- The target compound’s higher LogP (3.8) compared to 3d (2.5) reflects increased lipophilicity due to the benzyl and phenoxymethyl groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.57 g/mol. The structure features a triazole ring, which is known for conferring various biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Molecular Weight | 446.57 g/mol |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4 |
| InChI | InChI=1S/C26H26N4O2S/c1-19-13-14-20(2)23(15-19)27-25(31)18-33-26-29-28-24(17-32-22-11-7-4-8-12-22)30(26)16-21-9-5-3-6-10-21/h3-15H,16-18H2,1-2H3,(H,27,31) |
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial activity. Research indicates that compounds similar to this compound exhibit significant effects against various bacterial and fungal strains. For instance:
| Study Reference | Activity Description | Organism Tested |
|---|---|---|
| Antifungal activity against Candida spp. | Candida albicans | |
| Antibacterial effects | Staphylococcus aureus |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action:
- Apoptosis Induction: The compound may trigger apoptosis in cancer cells by activating caspases.
- Cell Cycle Arrest: It can interfere with cell cycle progression, particularly at the G2/M checkpoint.
Case Studies
A notable study evaluated the anticancer effects of triazole derivatives in vitro on several cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis in breast and colon cancer cell lines.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:
| Parameter | Value |
|---|---|
| LogP | 4.178 |
| Water Solubility | LogSw -4.19 |
| Toxicity | Causes skin irritation (H315) |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiosemicarbazides, thiolation of triazole intermediates, and coupling with fluorophenyl ketones. Key steps include:
- Cyclocondensation of benzyl-substituted thiosemicarbazides under reflux in ethanol to form the 1,2,4-triazole core .
- Thiolation using CS₂ or thiourea derivatives to introduce the sulfanyl group at the triazole C3 position .
- Final coupling with 4-fluorophenyl ethanone via nucleophilic substitution or Mitsunobu reactions . Optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperatures (80–120°C), and catalysts (e.g., triethylamine for thiolation) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; fluorophenyl signals in aromatic regions) .
- IR Spectroscopy : Stretching frequencies for C=S (∼1250 cm⁻¹) and C=O (∼1680 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, S–C bond distances ~1.75 Å) .
Q. How can researchers screen its biological activity in preliminary assays?
Initial screens often target enzyme inhibition (e.g., acetylcholinesterase or kinase assays) using UV-Vis spectroscopy to monitor substrate conversion . In vitro cytotoxicity can be assessed via MTT assays on cancer cell lines, with dose-response curves (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of its electronic properties?
Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and electrostatic potential surfaces. For example:
- HOMO-LUMO gaps predict reactivity (e.g., lower gaps favor nucleophilic attacks) .
- Mulliken charges identify nucleophilic sites (e.g., sulfur atoms in sulfanyl groups) .
- Solvent effects (PCM models) simulate stability in aqueous vs. organic media .
Q. What environmental fate studies are relevant for assessing its ecological impact?
- Degradation Pathways : Hydrolysis (pH-dependent) and photolysis studies under UV light to identify breakdown products .
- Bioaccumulation : LogP calculations (e.g., using EPI Suite) predict partitioning into lipid tissues .
- Toxicity : Acute/chronic assays on Daphnia magna or algal growth inhibition tests under OECD guidelines .
Q. How can contradictions in reported synthesis yields or spectral data be resolved?
- Yield Discrepancies : Compare solvent purity (e.g., anhydrous vs. hydrated conditions) and inert atmospheres (N₂ vs. air) .
- Spectral Variations : Validate NMR assignments via 2D techniques (HSQC, HMBC) to resolve overlapping signals .
Q. What strategies improve solubility and stability for in vivo studies?
- Prodrug Design : Introduce phosphate or glycoside groups at the triazole NH position .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- pH Adjustments : Buffered solutions (pH 7.4) prevent ketone group degradation .
Q. How to design SAR studies for optimizing pharmacological activity?
- Substituent Variation : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate lipophilicity .
- Bioisosteric Replacement : Swap sulfanyl with sulfonyl groups to alter electron-withdrawing effects .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate molecular fields (steric, electrostatic) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
